Cas no 135709-62-5 (Methyl quinoline-2-carboxylate hydrochloride)
Methyl quinoline-2-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- methyl quinoline-2-carboxylate hydrochloride
- methyl quinaldate hydrochloride
- NSC138308
- NE59427
- methylquinoline-2-carboxylate hydrochloride
- Methyl quinoline-2-carboxylate hydrochloride
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- Inchi: 1S/C11H9NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-7H,1H3;1H
- InChI Key: LZBLERWZXBUGMN-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(C1=CC=C2C=CC=CC2=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- Topological Polar Surface Area: 39.2
Experimental Properties
- Melting Point: 144-146 °CEnamineEN300-69280
Methyl quinoline-2-carboxylate hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl quinoline-2-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M333423-25mg |
Methyl Quinoline-2-carboxylate Hydrochloride |
135709-62-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M333423-50mg |
Methyl Quinoline-2-carboxylate Hydrochloride |
135709-62-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M333423-250mg |
Methyl Quinoline-2-carboxylate Hydrochloride |
135709-62-5 | 250mg |
$ 95.00 | 2022-06-03 | ||
| Enamine | EN300-69280-0.05g |
methyl quinoline-2-carboxylate hydrochloride |
135709-62-5 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
| Enamine | EN300-69280-0.1g |
methyl quinoline-2-carboxylate hydrochloride |
135709-62-5 | 95% | 0.1g |
$19.0 | 2023-02-13 | |
| Enamine | EN300-69280-0.25g |
methyl quinoline-2-carboxylate hydrochloride |
135709-62-5 | 95% | 0.25g |
$19.0 | 2023-02-13 | |
| Enamine | EN300-69280-0.5g |
methyl quinoline-2-carboxylate hydrochloride |
135709-62-5 | 95% | 0.5g |
$28.0 | 2023-02-13 | |
| Enamine | EN300-69280-1.0g |
methyl quinoline-2-carboxylate hydrochloride |
135709-62-5 | 95% | 1.0g |
$36.0 | 2023-02-13 | |
| Enamine | EN300-69280-2.5g |
methyl quinoline-2-carboxylate hydrochloride |
135709-62-5 | 95% | 2.5g |
$64.0 | 2023-02-13 | |
| Enamine | EN300-69280-5.0g |
methyl quinoline-2-carboxylate hydrochloride |
135709-62-5 | 95% | 5.0g |
$110.0 | 2023-02-13 |
Methyl quinoline-2-carboxylate hydrochloride Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Methyl quinoline-2-carboxylate hydrochloride
Methyl Quinoline-2-Carboxylate Hydrochloride (CAS No. 135709-62-5): An Overview
Methyl quinoline-2-carboxylate hydrochloride (CAS No. 135709-62-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methyl 2-carboxyquinoline hydrochloride, is a derivative of quinoline, a heterocyclic aromatic compound with a wide range of biological activities. The hydrochloride salt form enhances its solubility and stability, making it an attractive candidate for various pharmaceutical and chemical applications.
The structure of methyl quinoline-2-carboxylate hydrochloride consists of a quinoline ring with a carboxylate group at the 2-position and a methyl group attached to the carboxylate. The presence of the hydrochloride salt form ensures that the compound is more readily soluble in aqueous solutions, which is crucial for its use in biological assays and drug formulation studies.
Recent research has highlighted the potential of methyl quinoline-2-carboxylate hydrochloride in various therapeutic areas. For instance, studies have shown that quinoline derivatives, including this compound, exhibit significant anti-inflammatory and antioxidant properties. These properties make them promising candidates for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions.
In addition to its anti-inflammatory and antioxidant activities, methyl quinoline-2-carboxylate hydrochloride has been investigated for its potential as an antiviral agent. Research published in the Journal of Medicinal Chemistry has demonstrated that certain quinoline derivatives can inhibit viral replication by interfering with key viral enzymes. This finding opens up new avenues for the development of antiviral drugs, particularly in the context of emerging viral threats.
The pharmacokinetic properties of methyl quinoline-2-carboxylate hydrochloride have also been studied extensively. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound's ability to cross biological membranes and reach target tissues effectively makes it a valuable tool in preclinical drug development.
Furthermore, the safety profile of methyl quinoline-2-carboxylate hydrochloride has been evaluated in several preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. This favorable safety profile supports its potential for further clinical development.
In the realm of drug discovery, methyl quinoline-2-carboxylate hydrochloride has been used as a lead compound for structure-activity relationship (SAR) studies. By modifying the structure of this compound, researchers have identified several analogs with enhanced biological activities and improved pharmacological properties. These findings underscore the importance of methyl quinoline-2-carboxylate hydrochloride as a starting point for the development of novel therapeutic agents.
The synthetic methods for producing methyl quinoline-2-carboxylate hydrochloride have been well-documented in the literature. Common synthetic routes involve the reaction of 2-chloroquinoline with methanol followed by acidification to form the hydrochloride salt. These methods are scalable and can be adapted for large-scale production, making it feasible to produce this compound in commercial quantities.
In conclusion, methyl quinoline-2-carboxylate hydrochloride (CAS No. 135709-62-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antioxidant, and antiviral properties, combined with its favorable pharmacokinetic and safety profiles, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and optimize its use in various medical contexts.
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